
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid
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Overview
Description
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is an organoboron compound with the molecular formula C14H12BNO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanobenzyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 4-cyanobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The process involves the formation of a boronate ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The cyanobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to facilitate the formation of boronate esters.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products:
Aryl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid primarily involves its ability to form stable complexes with various metal catalysts, facilitating the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The cyanobenzyl group can also interact with biological targets, potentially inhibiting enzyme activity or modulating other biochemical pathways .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the cyanobenzyl group.
4-Cyanophenylboronic Acid: Similar structure but without the oxy linkage, leading to different reactivity and applications.
4-Pentyloxyphenylboronic Acid: Another boronic acid derivative with an alkoxy group, used in similar coupling reactions.
Uniqueness: (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid is unique due to the presence of both the cyanobenzyl and boronic acid groups, which confer distinct reactivity and versatility in various chemical and biological applications. Its ability to participate in multiple types of reactions and form stable complexes with metal catalysts makes it a valuable compound in research and industry .
Biological Activity
(4-((4-Cyanobenzyl)oxy)phenyl)boronic acid, a member of the boronic acid family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a cyanobenzyl ether. Its chemical structure can be represented as follows:
This structure allows for various interactions with biological molecules, particularly those involved in signaling pathways and enzyme activities.
1. Enzyme Inhibition
Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. The mechanism typically involves the formation of a covalent bond between the boron atom and a hydroxyl group on the enzyme, disrupting its activity. This has implications in cancer therapy, where inhibiting proteases can prevent tumor progression.
2. Antitumor Activity
Research has indicated that boronic acids can exhibit antitumor properties by inducing apoptosis in cancer cells. The precise mechanism often involves the modulation of cell signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.
3. Antimicrobial Properties
Studies have shown that certain boronic acids possess antimicrobial activity against a range of pathogens. The proposed mechanism includes interference with bacterial cell wall synthesis and disruption of essential metabolic pathways.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry explored the antitumor effects of various phenylboronic acids, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating effective dose ranges for therapeutic application.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.2 |
HeLa (Cervical Cancer) | 3.8 |
A549 (Lung Cancer) | 6.1 |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of boronic acids against Staphylococcus aureus and Escherichia coli. The study revealed that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics in vivo. However, further studies are necessary to fully understand its metabolism and excretion pathways.
Toxicity assessments indicate that while the compound shows promise as a therapeutic agent, careful evaluation is required to determine safe dosage levels for clinical applications.
Properties
IUPAC Name |
[4-[(4-cyanophenyl)methoxy]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO3/c16-9-11-1-3-12(4-2-11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNORKQBRPHOPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655845 |
Source
|
Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-70-0 |
Source
|
Record name | {4-[(4-Cyanophenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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